Cas no 2229311-25-3 (1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile)
1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile
- 2229311-25-3
- EN300-1777094
- 1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile
-
- Inchi: 1S/C14H16N2O/c1-16(2)9-11-4-3-5-12(6-11)14(10-15)7-13(17)8-14/h3-6H,7-9H2,1-2H3
- InChI Key: IYESSEBKPYBVOV-UHFFFAOYSA-N
- SMILES: O=C1CC(C#N)(C2C=CC=C(CN(C)C)C=2)C1
Computed Properties
- Exact Mass: 228.126263138g/mol
- Monoisotopic Mass: 228.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 44.1Ų
1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777094-0.05g |
1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile |
2229311-25-3 | 0.05g |
$1188.0 | 2023-06-02 | ||
| Enamine | EN300-1777094-0.1g |
1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile |
2229311-25-3 | 0.1g |
$1244.0 | 2023-06-02 | ||
| Enamine | EN300-1777094-0.25g |
1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile |
2229311-25-3 | 0.25g |
$1300.0 | 2023-06-02 | ||
| Enamine | EN300-1777094-0.5g |
1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile |
2229311-25-3 | 0.5g |
$1357.0 | 2023-06-02 | ||
| Enamine | EN300-1777094-1.0g |
1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile |
2229311-25-3 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1777094-2.5g |
1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile |
2229311-25-3 | 2.5g |
$2771.0 | 2023-06-02 | ||
| Enamine | EN300-1777094-5.0g |
1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile |
2229311-25-3 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1777094-10.0g |
1-{3-[(dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile |
2229311-25-3 | 10g |
$6082.0 | 2023-06-02 |
1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile
1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile: A Comprehensive Overview
1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile, with the CAS number 2229311-25-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a subject of intense research.
The molecular structure of 1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile comprises a cyclobutane ring fused with a phenyl group, substituted with a dimethylamino methyl group and a nitrile functional group. This configuration imparts the compound with distinctive electronic and steric properties, which are pivotal in determining its reactivity and biological activity. The presence of the dimethylamino group introduces electron-donating effects, while the nitrile group contributes to hydrogen bonding capabilities, making this compound versatile in various chemical reactions.
Recent studies have explored the synthesis of 1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile through innovative routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only enhanced the efficiency of production but also opened avenues for large-scale manufacturing, which is crucial for its potential commercial applications. The compound's stability under various reaction conditions has been thoroughly investigated, revealing its robustness in both acidic and basic environments.
In terms of pharmacological applications, 1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile has shown promise as a lead compound in drug discovery programs targeting neurodegenerative diseases. Its ability to modulate key enzymes involved in amyloid-beta production has been highlighted in recent research articles. Additionally, the compound's potential as a radiosensitizer in cancer therapy has been explored, demonstrating its ability to enhance the efficacy of radiation treatment by selectively targeting cancer cells.
The environmental impact of 1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile has also been a focus of recent studies. Researchers have investigated its biodegradation pathways under various environmental conditions, emphasizing the importance of sustainable practices in its production and disposal. The compound's low toxicity profile, as determined through acute and chronic toxicity studies, further supports its safe use in pharmaceutical and industrial applications.
In conclusion, 1-{3-[(Dimethylamino)methyl]phenyl}-3-oxocyclobutane-1-carbonitrile, with CAS number 2229311-25-3, represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application studies, position it as a valuable asset in both academic and industrial settings. As research continues to uncover new facets of this compound, its role in advancing science and technology is expected to grow significantly.
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